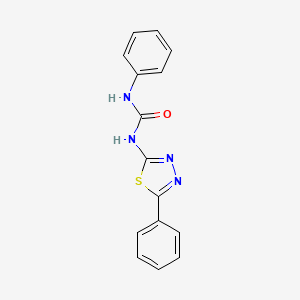
N-cycloheptyl-5-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-5-methyl-2-furamide, also known as CYM-5442, is a small molecule that belongs to the family of furan-based compounds. It has been extensively studied in the field of pharmacology due to its potential as a therapeutic agent. CYM-5442 has been shown to modulate the activity of various ion channels and receptors, which makes it a promising candidate for the treatment of various disorders.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-5-methyl-2-furamide is complex and involves the modulation of various ion channels and receptors. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and leads to anxiolytic and sedative effects. This compound has also been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception and inflammation. Additionally, this compound has been shown to modulate the activity of the P2X7 receptor, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects through its positive allosteric modulation of the GABA-A receptor. Additionally, this compound has been shown to have analgesic effects through its inhibition of the TRPV1 channel. This compound has also been shown to have anti-inflammatory effects through its modulation of the P2X7 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-5-methyl-2-furamide in lab experiments is its specificity for certain ion channels and receptors. This allows for more targeted and specific experiments. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer choice for lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-5-methyl-2-furamide. One direction is the development of more potent and selective compounds that target specific ion channels and receptors. Another direction is the investigation of the potential therapeutic uses of this compound in various disorders, including anxiety, pain, and inflammation. Additionally, the development of more efficient synthesis methods for this compound and related compounds could lead to more widespread use in research and potentially in clinical settings.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-5-methyl-2-furamide involves the reaction of 5-methyl-2-furancarboxylic acid with cycloheptylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation, resulting in the formation of this compound.
Applications De Recherche Scientifique
N-cycloheptyl-5-methyl-2-furamide has been extensively studied in the field of pharmacology. It has been shown to modulate the activity of various ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel, the GABA-A receptor, and the P2X7 receptor. These ion channels and receptors are involved in various physiological and pathological processes, including pain perception, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-cycloheptyl-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-9-12(16-10)13(15)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDEDOAQXOKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)
![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)

![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)